7-Aminospiro[3.5]nonan-1-one
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Overview
Description
7-Aminospiro[35]nonan-1-one is a chemical compound with the molecular formula C9H15NO It is characterized by a spirocyclic structure, which means that two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminospiro[3.5]nonan-1-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with an amine under controlled conditions to form the desired spirocyclic amine. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with optimized conditions for higher efficiency and cost-effectiveness. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Aminospiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted spirocyclic compounds.
Scientific Research Applications
7-Aminospiro[3.5]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Aminospiro[3.5]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
7-Oxaspiro[3.5]nonan-1-one: This compound has an oxygen atom in place of the amino group, leading to different chemical properties and reactivity.
7-Aminospiro[3.5]nonan-3-one: A similar compound with the amino group located at a different position on the spirocyclic ring.
Uniqueness
7-Aminospiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure and the presence of an amino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
7-aminospiro[3.5]nonan-3-one |
InChI |
InChI=1S/C9H15NO/c10-7-1-4-9(5-2-7)6-3-8(9)11/h7H,1-6,10H2 |
InChI Key |
JHZYOYHHXQOFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CCC2=O |
Origin of Product |
United States |
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